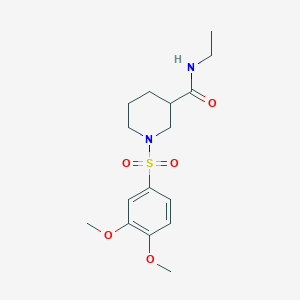![molecular formula C15H8ClFN4O B11132889 2-(3-Chloro-4-fluorophenyl)-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11132889.png)
2-(3-Chloro-4-fluorophenyl)-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazolopyrimidine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, a common method involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carbaldehyde in the presence of a base such as potassium carbonate.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine: shares structural similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
The presence of both the chloro and fluoro substituents, along with the furan-2-yl group, imparts unique chemical and biological properties to 2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine. These features may enhance its binding affinity to specific targets and improve its stability under various conditions.
Properties
Molecular Formula |
C15H8ClFN4O |
|---|---|
Molecular Weight |
314.70 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H8ClFN4O/c16-10-8-9(3-4-11(10)17)14-19-15-18-6-5-12(21(15)20-14)13-2-1-7-22-13/h1-8H |
InChI Key |
PUEJYLQGTWYFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=NC(=NN23)C4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11132806.png)
![N-(2,6-difluorobenzyl)-4-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]butanamide](/img/structure/B11132811.png)
![Diprop-2-en-1-yl 4-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11132813.png)
![Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11132814.png)

![Propan-2-yl ({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate](/img/structure/B11132835.png)
![2-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11132839.png)
![5-chloro-2-methoxy-N-[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11132841.png)

![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11132869.png)
![5-(4-butoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132870.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-phenylacetamide](/img/structure/B11132873.png)
![2-(4-Methoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11132875.png)
![N-Benzyl-5-chloro-2-methoxy-N-[2-(morpholin-4-YL)-2-oxoethyl]benzenesulfonamide](/img/structure/B11132876.png)
